4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Description
The compound 4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a purinoimidazole-dione derivative characterized by a complex bicyclic core with multiple substituents. Key structural features include:
- Trimethyl groups at positions 4, 7, and 8, which enhance steric bulk and metabolic stability.
- A (4-methylphenyl)methyl group at position 2, contributing aromaticity and lipophilicity.
Propriétés
Numéro CAS |
878720-35-5 |
|---|---|
Formule moléculaire |
C21H23N5O2 |
Poids moléculaire |
377.448 |
Nom IUPAC |
4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O2/c1-6-11-24-14(3)15(4)26-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-13(2)8-10-16/h6-10H,1,11-12H2,2-5H3 |
Clé InChI |
GZUOBSJIRRBCGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CC=C)C)C)N(C2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Research Findings
Metabolic Stability: Trimethylation (positions 4, 7, 8) in the target compound likely reduces oxidative metabolism compared to non-methylated analogs (e.g., ’s methoxyphenyl variant) .
The target compound’s allyl and benzyl groups may mimic such pharmacophores.
Synthetic Accessibility :
- Compounds with shorter alkyl chains (e.g., prop-2-enyl) are synthetically more accessible than those with complex substituents like oxolane () or oxidanylidenepropyl (), which require multi-step functionalization .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, and how can purity be optimized?
- Methodology : Adapt multi-step imidazole core synthesis protocols, as seen in analogous purinoimidazole derivatives (e.g., cyclocondensation of substituted amines with carbonyl precursors). Optimize yield using catalytic systems (e.g., acid/base catalysts) and monitor purity via NP-HPLC (retention time ~5–10 min, as in ). Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended.
- Key Data :
| Parameter | Example from Analogous Compounds ( ) |
|---|---|
| Reaction Yield | 43–67% (imidazole derivatives) |
| HPLC Retention Time | 5.85–30.19 min (NP-HPLC) |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., methyl groups δ ~2.1–2.6 ppm; aromatic protons δ ~6.8–7.5 ppm).
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and H-bonding patterns (N-H stretches at ~3100–3300 cm⁻¹) ( ).
- Example IR Peaks :
| Functional Group | Expected Absorption (cm⁻¹) |
|---|---|
| C=O (dione) | 1658–1700 |
| C-N (imidazole) | 1492–1582 |
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Test for enzyme inhibition (e.g., indoleamine 2,3-dioxygenase, IDO) using fluorescence-based assays, given structural similarity to phenyl-imidazole-derived inhibitors ( ). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets like IDO?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (generated from SMILES:
CC1=C([N+](=C2N1C3=C(N2)N(C(=O)N(C3=O)CC(=O)OC)C)CC4=CC=CC=C4)C, ) against IDO’s active site (PDB: 4PK5). Validate with MD simulations (GROMACS) to assess stability of ligand-protein interactions .
Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Methodology :
Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).
Meta-Analysis : Compare data with structurally related compounds (e.g., ’s pyrazolo-imidazoles).
Advanced Analytics : Use PCA (Principal Component Analysis) to identify variables influencing bioactivity ( ).
Q. What reactor design principles optimize large-scale synthesis while minimizing byproducts?
- Methodology : Apply continuous-flow reactors with inline IR monitoring () to control reaction kinetics. Use CRDC 2020 guidelines (RDF2050112: Reaction fundamentals and reactor design) for scaling parameters ( ).
- Design Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 60–80°C (exothermic) |
| Residence Time | 30–60 min |
Data Contradiction Analysis
Q. How to address discrepancies in LogP predictions versus experimental measurements?
- Methodology :
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